3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a cyclic organic compound belonging to the pyrrolidine family. It is a versatile compound that has been used in various research applications, such as drug design and synthesis, as well as for the development of new drugs. It has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Applications
One-Pot Synthesis of Amino Acids : A study by Cal et al. (2012) demonstrated an efficient one-pot synthesis method using derivatives of pyrrolidine diones, including 3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione, to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities (Cal et al., 2012).
Crystal and Molecular Structure Analysis : The compound's derivatives have been used in crystallographic studies to understand molecular structures. For instance, Ratajczak-Sitarz et al. (1990) investigated the crystal structure of a derivative, providing insights into the conformation and intramolecular interactions of such molecules (Ratajczak-Sitarz et al., 1990).
Chemical Synthesis and Reactions
Synthesis of Tetramic Acids : Pyrrolidine diones, including the specified compound, have been utilized in the synthesis of 3-acyltetramic acids, revealing valuable information about the acylation process and the efficiency of different Lewis acids in these reactions (Jones et al., 1990).
Multi-Component Synthesis : The compound has been used in multi-component synthesis processes. A study by Adib et al. (2010) detailed the synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones using a mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid (Adib et al., 2010).
Organic and Medicinal Chemistry
Conversion to Maleimide : The compound's derivatives play a role in organic synthesis, particularly in the transformation to maleimides. A study by Yan et al. (2018) explored this conversion using density functional theory (DFT), enhancing the understanding of pyrrolidine diones in organic synthesis (Yan et al., 2018).
Herbicidal Activities : In agricultural chemistry, derivatives of this compound have shown potential as herbicides. Zhu et al. (2013) synthesized novel derivatives with cyclopropane moieties and found them to exhibit herbicidal activities (Zhu et al., 2013).
properties
IUPAC Name |
3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-2-6-11(7-3-9)16-13(17)8-12(14(16)18)15-10-4-5-10/h2-3,6-7,10,12,15H,4-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNVQUCRQHQMJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387869 |
Source
|
Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
CAS RN |
1008220-64-1 |
Source
|
Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.